molecular formula C20H15ClN4O B11517210 [(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile

[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile

Cat. No.: B11517210
M. Wt: 362.8 g/mol
InChI Key: WIJSAXPPEWLGOQ-UHFFFAOYSA-N
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Description

[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile is unique due to its specific structural features and the presence of both chlorophenyl and pyrazole moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]propanedinitrile

InChI

InChI=1S/C20H15ClN4O/c1-13-18(20(26)25(24-13)15-7-3-2-4-8-15)19(14(11-22)12-23)16-9-5-6-10-17(16)21/h2-10,14,18-19H,1H3

InChI Key

WIJSAXPPEWLGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2Cl)C(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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